cis-Bicyclo[3.3.0]octan-2-one cis-Bicyclo[3.3.0]octan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19932767
InChI: InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m1/s1
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

cis-Bicyclo[3.3.0]octan-2-one

CAS No.:

Cat. No.: VC19932767

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

cis-Bicyclo[3.3.0]octan-2-one -

Specification

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
Standard InChI InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m1/s1
Standard InChI Key NZTVVUIIJPWANB-RNFRBKRXSA-N
Isomeric SMILES C1C[C@@H]2CCC(=O)[C@@H]2C1
Canonical SMILES C1CC2CCC(=O)C2C1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of cis-Bicyclo[3.3.0]octan-2-one consists of two fused cyclopentane rings in a cis-configuration, with a ketone group at the 2-position. The bicyclic framework imposes significant ring strain, influencing its reactivity and conformational flexibility . X-ray crystallography and computational studies confirm the chair-boat conformation of the fused rings, which stabilizes the molecule through minimized torsional strain .

Stereochemical Features

The compound exhibits stereoisomerism due to the rigid bicyclic system. The (3aR,6aR) configuration is the most stable enantiomer, as evidenced by NMR nuclear Overhauser effect (NOE) studies . The stereochemical rigidity of the bicyclo[3.3.0]octane skeleton makes it a valuable template for asymmetric synthesis, particularly in natural product total syntheses .

Synthetic Routes to cis-Bicyclo[3.3.0]octan-2-one

Functionalization of Bicyclo[3.3.0]octane Derivatives

A common synthetic strategy involves the dihydroxylation of cis-bicyclo[3.3.0]oct-7-en-2-ol using osmium tetraoxide (OsO4\text{OsO}_4) and N-methylmorpholine N-oxide (NMO). This method yields exo-7,8-dihydroxy intermediates, which are subsequently oxidized to the ketone . Protective group strategies, such as acetonide or tert-butyldimethylsilyl (TBDMS) ethers, are employed to enhance regioselectivity .

Reductive Approaches

Catalytic hydrogenation of bicyclo[3.3.0]oct-2-en-7-one derivatives over palladium catalysts provides moderate yields (~60–70%) of the target ketone . Recent advancements utilize asymmetric hydrogenation with chiral ligands to access enantiomerically pure forms .

Chemical Reactivity and Applications

Carbonyl Group Reactivity

The ketone moiety participates in nucleophilic additions, Wittig reactions, and enolate formations. Steric hindrance from the bicyclic framework often dictates reaction pathways, favoring exo-face attacks . For instance, Grignard reagents selectively add to the carbonyl group, yielding tertiary alcohols without ring-opening side reactions .

Ring-Opening and Functionalization

Ozonolysis of the bicyclo[3.3.0]octane skeleton generates diketones, which are precursors to polyquinane natural products like specionin . Epoxidation of enol ether derivatives followed by acid-catalyzed cyclization enables access to tricyclic frameworks .

Applications in Natural Product Synthesis

cis-Bicyclo[3.3.0]octan-2-one is a key intermediate in synthesizing iridoids and sesquiterpenes. For example, Leonard et al. utilized it to construct the tricyclic core of chromodorolide A via a dihydroxylation-cyclization sequence . Its rigidity also facilitates the preparation of pyramidalized alkenes for materials science applications .

Spectroscopic and Thermochemical Data

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl3_3): δ 2.85 (m, 2H, bridgehead H), 1.0–2.5 (m, 6H, cyclopentyl H) .

    • 13C^{13}\text{C} NMR: δ 215.2 (C=O), 45.3 (bridgehead C), 25.8–35.6 (methylene C) .

  • IR Spectroscopy: Strong absorption at 1715 cm1^{-1} (C=O stretch) .

Thermochemical Properties

  • Enthalpy of Vaporization: ΔvapH=54±2kJ/mol\Delta_{\text{vap}}H^\circ = 54 \pm 2 \, \text{kJ/mol} .

  • Heat of Combustion: ΔcHliquid=4578.6±4.6kJ/mol\Delta_cH^\circ_{\text{liquid}} = -4578.6 \pm 4.6 \, \text{kJ/mol} .

  • Boiling Point: 217.3 ± 9.0 °C at 760 mmHg .

Computational and Mechanistic Insights

Stereoselectivity in Dihydroxylation

Density functional theory (DFT) studies reveal that torsional effects dominate the stereoselectivity of OsO4\text{OsO}_4-mediated dihydroxylation. The concave face of the bicyclic system experiences lower torsional strain, favoring attack from this face despite steric hindrance . B3LYP-D3 calculations corroborate experimental outcomes, showing a 92:8 diastereomeric ratio for major:minor products .

Conformational Analysis

Molecular dynamics simulations highlight the rigidity of the bicyclo[3.3.0]octane framework, which restricts ring-flipping and stabilizes transition states during electrophilic additions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator